molecular formula C7H6ClFO3S B1441917 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride CAS No. 1214377-19-1

4-Fluoro-2-methoxybenzene-1-sulfonyl chloride

Cat. No. B1441917
M. Wt: 224.64 g/mol
InChI Key: IDGYBLMLBADGPP-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a sulfonate compound that is commonly used as a reagent in organic synthesis processes. It has a molecular weight of 224.64 g/mol. The IUPAC name for this compound is 4-fluoro-2-methoxybenzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride is 1S/C7H6ClFO3S/c1-12-6-4-5(9)2-3-7(6)13(8,10)11/h2-4H,1H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

1. Synthesis of Sulfonated Derivatives

  • Synthesis of Sulfonated Derivatives of Fluoroaniline : The research by Courtin (1982) discusses the synthesis of sulfonated derivatives of fluoroaniline, which is closely related to 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride. This process involves sulfonation and hydrolysis reactions, which are crucial in the creation of various chemical compounds (Courtin, 1982).

2. Vibrational Spectroscopic Studies

  • Molecular Structure and Spectroscopic Studies : Nagarajan and Krishnakumar (2018) conducted a study on the vibrational spectroscopic properties of 4-Cyano-2-methoxybenzenesulfonyl Chloride. Their research highlights the significance of sulfonyl chloride derivatives in understanding molecular interactions and properties, which is relevant to the study of 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride (Nagarajan & Krishnakumar, 2018).

3. Synthesis and Application in Pharmaceutical Research

  • Sulfonamides and Carbamates Synthesis : Janakiramudu et al. (2017) demonstrated the synthesis of sulfonamides and carbamates using aryl sulfonyl chlorides. This research is pertinent as it shows the pharmaceutical applications of sulfonyl chloride derivatives in creating compounds with antimicrobial properties (Janakiramudu et al., 2017).

4. Chemical Reactions and Synthesis

  • Desulfinylation of Sulfoxides : Uno, Sakamoto, and Suzuki (1992) explored the nucleophilic desulfinylation of α-fluoro-β-sulfoxides, highlighting the complex reactions sulfonyl chlorides can undergo. This study can provide insights into the reactivity and potential applications of 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride in synthetic chemistry (Uno, Sakamoto, & Suzuki, 1992).

5. Development of New Reagents

  • New Fluorosulfonylation Reagent : Leng and Qin (2018) developed a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, which is similar in structure to 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride. This research is significant for the development of novel reagents in organic synthesis (Leng & Qin, 2018).

Safety And Hazards

This compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-fluoro-2-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO3S/c1-12-6-4-5(9)2-3-7(6)13(8,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGYBLMLBADGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717296
Record name 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methoxybenzene-1-sulfonyl chloride

CAS RN

1214377-19-1
Record name 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-2-methoxybenzene-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Sapegin, V Panova, E Reutskaya, AV Smirnov… - Tetrahedron, 2016 - Elsevier
Secondary o-hydroxybenzene sulfonamides have been explored as bis-electrophilic partners in a practically simple, atom-economical approach to dibenzo[b,f][1,4,5]oxathiazepine-5,5-…
Number of citations: 12 www.sciencedirect.com

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